3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This reaction provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including
Biological Activity
3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring with a trifluoromethyl group and a cyano group at specific positions. This configuration enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.
Biological Activities
Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:
- Anti-inflammatory : Several studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, derivatives of this compound have shown promising COX-2 selectivity, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .
- Antimicrobial : The compound has exhibited antimicrobial properties against various pathogens, suggesting its application in treating infections .
- Anticancer : Preliminary studies indicate that pyrazole derivatives may possess anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of hydrazine derivatives with trifluoromethylated carbonyl compounds followed by cyclization to form the pyrazole ring. The yield and purity of synthesized compounds can be optimized using microwave-assisted techniques .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anti-inflammatory Activity :
- COX Inhibition :
- Antimicrobial Efficacy :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRANRLHUHUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363276 | |
Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318951-60-9 | |
Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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